molecular formula C20H20N2O3S B2407285 N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2097903-56-3

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2407285
CAS No.: 2097903-56-3
M. Wt: 368.45
InChI Key: PTJPWTRZGAJYER-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Properties

  • Researchers have investigated synthetic routes to produce benzo[b]thiophen-2-yl-hydrazonoesters, which are synthesized through the coupling of diazo compounds with cyanoacetate or acetoacetate derivatives. These compounds serve as precursors for the synthesis of a variety of heterocyclic compounds, indicating a methodology that could be applicable to the synthesis or modification of N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide (Mohareb et al., 2004).

  • Another study focused on the synthesis of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key intermediate in the synthesis of certain pharmaceutical agents. This synthesis involves multiple steps, including reactions with sodium hydrogen sulfide and anhydrous magnesium chloride, which could be relevant for the preparation of complex molecules like this compound (Shaojie, 2010).

  • The development of photosensitive poly(benzoxazole) materials from specific precursors demonstrates the potential for incorporating this compound into advanced material applications. Such materials could have applications in photolithography or as components in optoelectronic devices (Ebara et al., 2003).

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-17(14-7-5-13(6-8-14)15-9-10-26-12-15)11-21-20(24)19-16-3-1-2-4-18(16)25-22-19/h5-10,12,17,23H,1-4,11H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJPWTRZGAJYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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